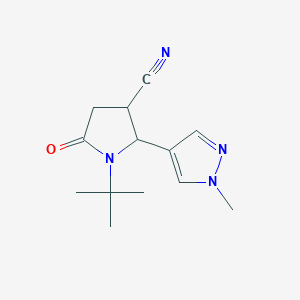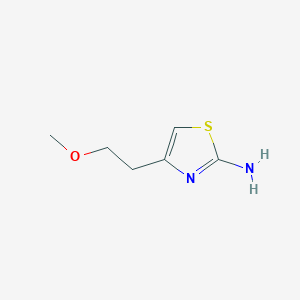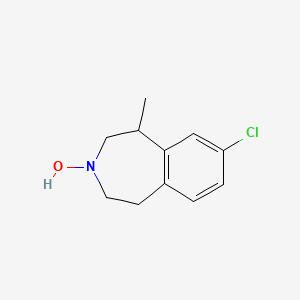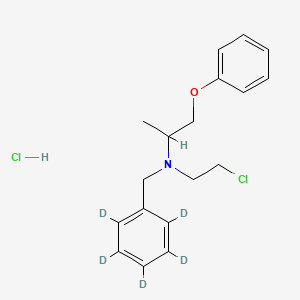![molecular formula C18H20O B12310972 (1-([11'-Biphenyl]-4-yl)-22-dimethylcyclopropyl)methanol](/img/structure/B12310972.png)
(1-([11'-Biphenyl]-4-yl)-22-dimethylcyclopropyl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-([11’-Biphenyl]-4-yl)-22-dimethylcyclopropyl)methanol is an organic compound characterized by a biphenyl group attached to a cyclopropyl ring, which is further substituted with a methanol group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-([11’-Biphenyl]-4-yl)-22-dimethylcyclopropyl)methanol can be achieved through several methods. One common approach involves the Grignard reaction, where a Grignard reagent, such as phenylmagnesium bromide, reacts with a suitable carbonyl compound to form the desired alcohol . The reaction typically requires anhydrous conditions and is carried out in an ether solvent to stabilize the Grignard reagent.
Industrial Production Methods
Industrial production of this compound may involve large-scale Grignard reactions or other coupling reactions, such as the Suzuki coupling reaction. The Suzuki coupling involves the reaction of a boronic acid with a halide in the presence of a palladium catalyst and a base . This method is advantageous due to its high yield and selectivity.
化学反应分析
Types of Reactions
(1-([11’-Biphenyl]-4-yl)-22-dimethylcyclopropyl)methanol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Produces hydrocarbons.
Substitution: Produces substituted biphenyl derivatives.
科学研究应用
(1-([11’-Biphenyl]-4-yl)-22-dimethylcyclopropyl)methanol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (1-([11’-Biphenyl]-4-yl)-22-dimethylcyclopropyl)methanol involves its interaction with specific molecular targets. The biphenyl group can interact with hydrophobic pockets in proteins, while the methanol group can form hydrogen bonds with amino acid residues . These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
Biphenyl-4-methanol: Similar structure but lacks the cyclopropyl group.
4-Phenylbenzyl alcohol: Another biphenyl derivative with a different substitution pattern.
Uniqueness
(1-([11’-Biphenyl]-4-yl)-22-dimethylcyclopropyl)methanol is unique due to the presence of the cyclopropyl ring, which imparts rigidity and influences the compound’s reactivity and interactions with other molecules. This structural feature distinguishes it from other biphenyl derivatives and contributes to its specific properties and applications .
属性
分子式 |
C18H20O |
|---|---|
分子量 |
252.3 g/mol |
IUPAC 名称 |
[2,2-dimethyl-1-(4-phenylphenyl)cyclopropyl]methanol |
InChI |
InChI=1S/C18H20O/c1-17(2)12-18(17,13-19)16-10-8-15(9-11-16)14-6-4-3-5-7-14/h3-11,19H,12-13H2,1-2H3 |
InChI 键 |
DCSABFVLOHQBJF-UHFFFAOYSA-N |
规范 SMILES |
CC1(CC1(CO)C2=CC=C(C=C2)C3=CC=CC=C3)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![rac-4-[(3R,4R)-4-(1-methyl-1H-imidazol-4-yl)pyrrolidine-3-carbonyl]morpholine dihydrochloride, trans](/img/structure/B12310898.png)
![rac-benzyl (3aR,6aS)-3a-[(chlorosulfonyl)methyl]-octahydrocyclopenta[b]pyrrole-1-carboxylate, cis](/img/structure/B12310900.png)

![Tert-butyl octahydrocyclopenta[c]pyrrole-3a-carboxylate](/img/structure/B12310908.png)



![N-[9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]formamide](/img/structure/B12310955.png)
![[(6Z,10Z)-9-acetyloxy-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate](/img/structure/B12310962.png)



